

Comprehensive Analytical Characterization of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Cat. No.:	B109003

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Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone** (CAS No. 747414-17-1), a key intermediate in pharmaceutical research and development, notably in the synthesis of novel therapeutics like Hsp90 inhibitors^{[1][2]}. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure structural confirmation, purity assessment, and quality assurance. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, providing a robust and self-validating analytical workflow.

Introduction and Compound Profile

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is a substituted acetophenone derivative. Its resorcinol core, combined with an isopropyl and an acetyl group, makes it a valuable building block in organic synthesis. Given its role in the development of high-value compounds such as the anticancer agent AT13387^{[1][3]}, rigorous analytical characterization is imperative. This process validates the molecular structure, quantifies purity, and identifies potential impurities, which are critical steps for regulatory compliance and ensuring the reliability of downstream applications.

Chemical Structure:

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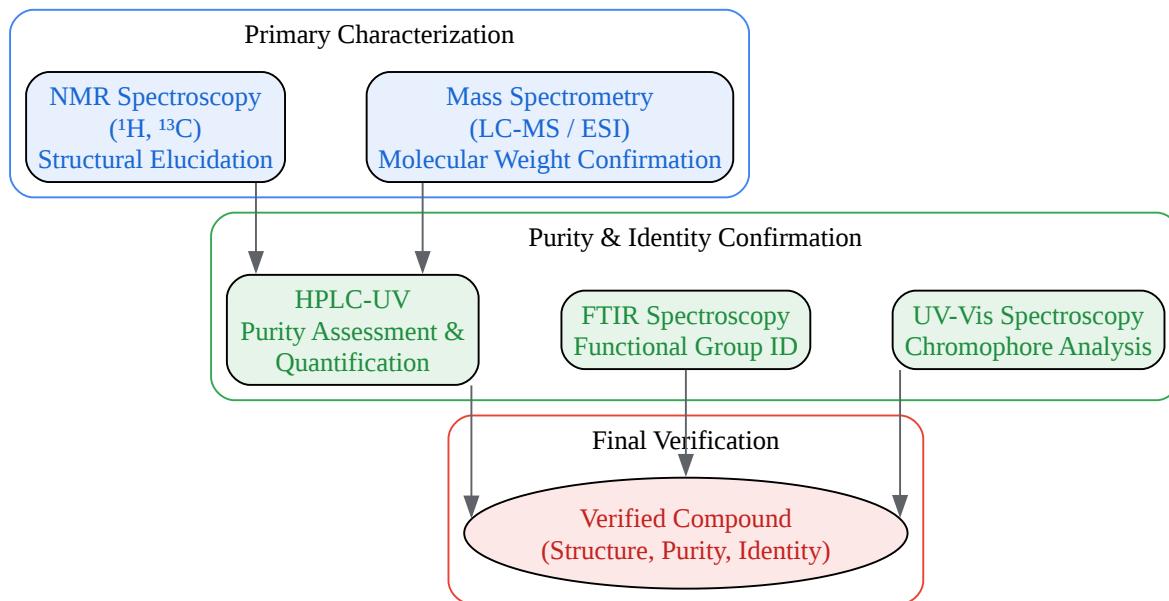
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Physicochemical Properties Summary:

Property	Value	Source
IUPAC Name	1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone	[4]
Synonyms	2',4'-Dihydroxy-5'-isopropylacetophenone	[4]
CAS Number	747414-17-1	[5]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[4] [5]
Molecular Weight	194.23 g/mol	[5]
Appearance	Solid	[4]

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous characterization. The following workflow outlines a logical sequence for analyzing a newly synthesized or procured batch of the compound.

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Caption: Integrated workflow for the analytical characterization of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principle & Expertise

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon skeleton.

Causality Insight: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar phenols and its ability to allow for the observation of exchangeable hydroxyl (-OH) protons as distinct, albeit sometimes broad, signals. This is preferable to solvents like chloroform-d (CDCl₃) where these protons might exchange too rapidly or not be observed.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[\[6\]](#)
- ^1H NMR Acquisition:
 - Acquire 16-32 scans.
 - Set a spectral width of -2 to 14 ppm.
 - Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
- ^{13}C NMR Acquisition:
 - Acquire 1024-2048 scans.
 - Set a spectral width of 0 to 220 ppm.
 - Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum.

Expected Data & Interpretation

The chemical structure suggests a distinct set of signals. The following table provides predicted chemical shifts (δ) and multiplicities based on the analysis of similar structures.[\[7\]](#)[\[8\]](#)

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data (in DMSO-d₆)

Assignment	¹ H NMR (δ , ppm, Multiplicity, Integration)	¹³ C NMR (δ , ppm)
-CH ₃ (Acetyl)	~2.5 (s, 3H)	~25-30
-CH(CH ₃) ₂ (Isopropyl)	~3.1-3.3 (septet, 1H)	~25-30
-CH(CH ₃) ₂ (Isopropyl)	~1.1-1.2 (d, 6H)	~22-24
Ar-H (Position 3)	~6.3 (s, 1H)	~102-105
Ar-H (Position 6)	~7.5 (s, 1H)	~130-132
Ar-C-OH (Position 2)	-	~160-162
Ar-C-OH (Position 4)	-	~158-160
Ar-C-C=O (Position 1)	-	~112-115
Ar-C-isopropyl (Position 5)	-	~135-138
C=O (Ketone)	-	~200-205
Ar-OH (Position 2)	~12.5-13.0 (s, 1H)	-
Ar-OH (Position 4)	~9.5-10.5 (s, 1H)	-

Note: s=singlet, d=doublet, septet=septet. Hydroxyl proton shifts can be broad and concentration-dependent.

Mass Spectrometry (MS) Principle & Expertise

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The fragmentation pattern can further corroborate the proposed structure.

Causality Insight: Electrospray Ionization (ESI) is the preferred ionization method for this molecule. Its ability to generate ions from polar, non-volatile compounds in solution makes it superior to techniques like Electron Ionization (EI), which often causes excessive fragmentation of fragile molecules. ESI can be operated in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion

modes; the phenolic hydroxyl groups make this compound readily amenable to deprotonation in negative mode.

Protocol: LC-MS with ESI

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
- Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da.
- High-Resolution MS (HRMS): If available, perform HRMS (e.g., on a TOF or Orbitrap analyzer) to obtain the exact mass and confirm the elemental formula.

Expected Data & Interpretation

- Molecular Ion: The primary goal is to observe the molecular ion peak.
 - Positive Mode: $[M+H]^+$ at m/z 195.1016 (Calculated for $C_{11}H_{15}O_3^+$)
 - Negative Mode: $[M-H]^-$ at m/z 193.0870 (Calculated for $C_{11}H_{13}O_3^-$)
- Fragmentation: Common fragments may include the loss of the acetyl group (-43 Da) or methyl group from the isopropyl moiety (-15 Da).

High-Performance Liquid Chromatography (HPLC) Principle & Expertise

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the target analyte from impurities based on differential partitioning between a stationary phase and a mobile phase.

Causality Insight: A reversed-phase C18 column is the logical choice, as it effectively retains and separates moderately polar compounds like this one. The mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile, elutes compounds in order of decreasing polarity. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is crucial. It protonates the phenolic hydroxyl groups, suppressing their ionization and resulting in sharper, more symmetrical peaks and reproducible retention times.

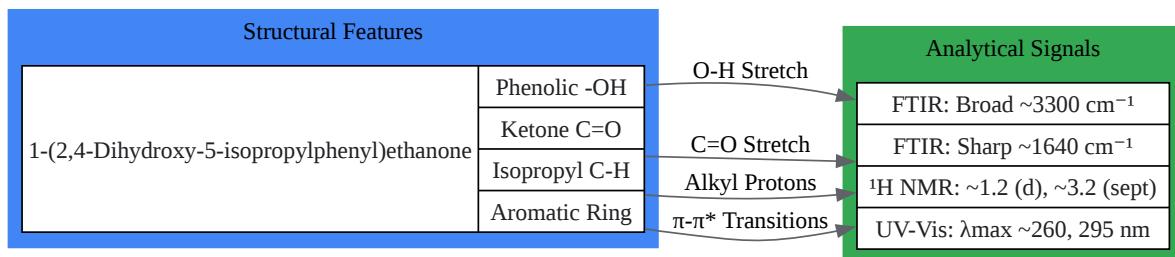
[9]

Protocol: Reversed-Phase HPLC-UV

- System: An HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution:
 - Start with 95% A / 5% B.
 - Linearly increase to 5% A / 95% B over 15 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV detector set at the compound's absorption maximum (λ_{max}), likely around 260 nm and 295 nm.[10]
- Sample Preparation: Dissolve the sample in the initial mobile phase composition or methanol to a concentration of ~0.5 mg/mL.

Expected Data & Interpretation

A pure sample will exhibit a single major peak at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity (%). Any other peaks represent impurities.



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Caption: Correlation between molecular structure and key analytical signals.

Fourier-Transform Infrared (FTIR) Spectroscopy Principle & Expertise

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality Insight: For solid samples, the Attenuated Total Reflectance (ATR) technique is often more convenient and provides better sample-to-sample reproducibility than the traditional KBr pellet method. It requires minimal sample preparation and avoids potential issues with moisture in the KBr.

Protocol: FTIR-ATR

- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.

- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Scan the sample from 4000 to 400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.

Expected Data & Interpretation

The spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H Stretch	Phenolic Hydroxyl (H-bonded)
3000 - 2850	C-H Stretch	Isopropyl & Acetyl
~1640 (strong)	C=O Stretch	Ketone (conjugated, H-bonded)
1600 - 1450	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy Principle & Expertise

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, specifically the conjugated systems and chromophores.

Causality Insight: The solvent can significantly influence the absorption maxima (λ_{max}) through solvatochromic effects. Ethanol or methanol are common, suitable solvents. It is crucial to report the solvent used, as shifts of several nanometers can occur between solvents of different polarities. The spectrum of the related 2,4-dihydroxyacetophenone shows absorption maxima that can be used as a reference.[\[14\]](#)

Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade ethanol (e.g., 10-20 mg/L). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent (ethanol).
- Sample Spectrum: Record the absorption spectrum of the sample solution from 200 to 400 nm.

Expected Data & Interpretation

The spectrum is expected to show distinct absorption maxima characteristic of the dihydroxyacetophenone chromophore.

- Expected λ_{max} : Two primary bands are expected, similar to those seen in related compounds like 2,4-dihydroxybenzoic acid[10] and 2,4-dihydroxyacetophenone[14]:
 - Band 1: ~255 - 265 nm
 - Band 2: ~290 - 300 nm
- These absorptions correspond to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic ketone system.

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